3-(1-Ethyl-1H-pyrazol-4-YL)-2-hydroxypropanoic acid
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Overview
Description
3-(1-Ethyl-1H-pyrazol-4-YL)-2-hydroxypropanoic acid is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 3-(1-Ethyl-1H-pyrazol-4-YL)-2-hydroxypropanoic acid typically involves the condensation of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds . One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
3-(1-Ethyl-1H-pyrazol-4-YL)-2-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrazine, α,β-unsaturated aldehydes, and 1,3-dicarbonyl compounds . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine can lead to the formation of substituted pyrazoles .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives have been studied for their potential as antimicrobial, antifungal, and anticancer agents . Additionally, they have applications in the development of fluorescent probes and materials for organic electronics .
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-YL)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
3-(1-Ethyl-1H-pyrazol-4-YL)-2-hydroxypropanoic acid can be compared with other pyrazole derivatives, such as 3-(4-bromophenyl)-1-ethyl-1H-pyrazole and 1-methyl-1H-pyrazole . These compounds share similar structural features but may differ in their reactivity and biological activity.
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-2-10-5-6(4-9-10)3-7(11)8(12)13/h4-5,7,11H,2-3H2,1H3,(H,12,13) |
InChI Key |
MXUNINRYVZFMTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC(C(=O)O)O |
Origin of Product |
United States |
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